molecular formula C16H12FN3O B11177499 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone

2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone

Cat. No.: B11177499
M. Wt: 281.28 g/mol
InChI Key: PVFASJQBCWESQP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone is a heterocyclic compound that features an imidazo[1,2-a]benzimidazole core fused with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-chlorophenyl)methanone
  • 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-bromophenyl)methanone
  • 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-methylphenyl)methanone

Uniqueness

Compared to its analogs, 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(2-fluorophenyl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets . These attributes make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H12FN3O/c17-12-6-2-1-5-11(12)15(21)20-10-9-19-14-8-4-3-7-13(14)18-16(19)20/h1-8H,9-10H2

InChI Key

PVFASJQBCWESQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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